5-Bromo-2-hydrazinylbenzoic acid hydrochloride
Overview
Description
5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with hydrazinyl and bromine groups, respectively. This compound is typically used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-bromobenzoic acid.
Diazotization: The 2-amino-5-bromobenzoic acid is treated with concentrated hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt.
Reduction: The diazonium salt is then reduced using hydrazine hydrate to yield 5-Bromo-2-hydrazinylbenzoic acid.
Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydrazinylbenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-hydrazinylbenzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins. The hydrazinyl group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes and is the basis for its potential use as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylbenzoic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-aminobenzoic acid: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
5-Bromo-2-nitrobenzoic acid: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
5-Bromo-2-hydrazinylbenzoic acid hydrochloride is unique due to the presence of both bromine and hydrazinyl groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industrial settings .
Properties
IUPAC Name |
5-bromo-2-hydrazinylbenzoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKHHDKFFMKKIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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